Cas no 2171645-10-4 (3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol)

3-(1-Aminocyclopropyl)-8-azabicyclo[3.2.1]octan-3-ol is a structurally unique bicyclic compound featuring both an aminocyclopropyl and a hydroxyl group on a rigid 8-azabicyclo[3.2.1]octane scaffold. This configuration imparts significant steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the aminocyclopropyl moiety enhances its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The hydroxyl group further allows for derivatization, enabling fine-tuning of physicochemical properties. Its constrained bicyclic framework may contribute to improved metabolic stability and selectivity in pharmacological applications.
3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol structure
2171645-10-4 structure
Product Name:3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol
CAS No:2171645-10-4
MF:C10H18N2O
MW:182.262722492218
CID:6052140
PubChem ID:165786046
Update Time:2025-08-03

3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol
    • 3-(1-aminocyclopropyl)-8-azabicyclo[3.2.1]octan-3-ol
    • EN300-1644303
    • 2171645-10-4
    • Inchi: 1S/C10H18N2O/c11-9(3-4-9)10(13)5-7-1-2-8(6-10)12-7/h7-8,12-13H,1-6,11H2
    • InChI Key: MXQJJVYBQCHTDU-UHFFFAOYSA-N
    • SMILES: OC1(CC2CCC(C1)N2)C1(CC1)N

Computed Properties

  • Exact Mass: 182.141913202g/mol
  • Monoisotopic Mass: 182.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 58.3Ų

3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol Pricemore >>

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Additional information on 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol

Introduction to 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol (CAS No. 2171645-10-4)

3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol, identified by its Chemical Abstracts Service (CAS) number 2171645-10-4, is a structurally intricate compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic amine features a unique combination of cyclopropyl and azabicycloalkane moieties, which contribute to its distinct chemical properties and potential biological activities. The compound’s molecular framework, characterized by its three-membered cyclopropyl ring and a seven-membered azabicycloalkane core, positions it as a promising candidate for further exploration in drug discovery and development.

The synthesis of 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol involves sophisticated organic transformations, including cyclization and functional group interconversions, which highlight the synthetic challenges and opportunities in constructing such complex molecules. The presence of an amine group at the 1-position of the cyclopropyl ring introduces reactivity that can be exploited for further derivatization, enabling the creation of libraries of analogs with tailored biological profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol and biological targets. The compound’s rigid bicyclic structure suggests potential binding affinities to proteins involved in critical cellular pathways, such as kinases and G-protein coupled receptors (GPCRs). Preliminary computational studies indicate that the azabicycloalkane moiety may engage in favorable hydrogen bonding interactions with polar residues in protein active sites, while the cyclopropyl ring could provide hydrophobic complementarity.

In the realm of drug discovery, the structural motifs present in 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol are reminiscent of known bioactive scaffolds that have demonstrated efficacy in treating various therapeutic indications. For instance, related bicyclic amines have been explored for their potential antiviral and anti-inflammatory properties. The unique stereochemistry of this compound may confer selectivity over off-target effects, a crucial factor in minimizing side effects in drug candidates.

The pharmacokinetic profile of 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol is another area of interest, particularly its solubility, metabolic stability, and distribution within biological systems. The cyclopropyl ring is known to influence lipophilicity, which can affect both absorption and excretion rates. Investigating these parameters is essential for optimizing the compound’s bioavailability and therapeutic window.

Current research efforts are focused on evaluating the biological activity of 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol through in vitro assays targeting relevant disease pathways. Early studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression or neurodegenerative disorders. The azabicycloalkane core, in particular, has been identified as a privileged scaffold in medicinal chemistry due to its ability to mimic natural amino acid structures, which could enhance binding affinity to biological targets.

The development of novel synthetic methodologies for 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol is also a priority, with researchers exploring catalytic approaches to improve yield and scalability. Transition metal-catalyzed reactions have shown promise in constructing complex cyclic frameworks efficiently, potentially reducing the synthetic steps required for obtaining this compound in multi-kilogram quantities for preclinical testing.

Collaborative efforts between academic institutions and pharmaceutical companies are increasingly leveraging high-throughput screening (HTS) technologies to rapidly assess the biological potential of 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol derivatives. These screens allow for the identification of lead compounds with optimized pharmacological profiles before advancing into more resource-intensive preclinical studies.

The regulatory landscape for novel pharmaceutical compounds like 2171645-10-4 emphasizes rigorous safety and efficacy testing before clinical translation. Preclinical toxicology studies are being conducted to evaluate potential adverse effects associated with repeated exposure to this compound, ensuring that any future therapeutic applications meet stringent regulatory standards.

In conclusion, 3-(1-aminocyclopropyl)-8-azabicyclo3.2.1octan-3-ol (CAS No. 2171645-10-4) represents a structurally fascinating molecule with significant untapped potential in drug discovery. Its unique chemical features make it an attractive candidate for further exploration across multiple therapeutic areas, driven by advances in synthetic chemistry, computational biology, and pharmacological screening.

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